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Introduction: On-wafer measurement is a critical process for characterizing the performance of

semiconductor devices, such as transistors and integrated circuits, at high frequencies before

the costly packaging stage.[1][2][3] This early-stage testing allows for the verification of device

models, process control, and early detection of manufacturing defects, which is essential for

the rapid development of next-generation RF, millimeter-wave, and terahertz products for

applications like 5G/6G communications.[2][3]

The accuracy and repeatability of these measurements are fundamentally dependent on the

quality of the entire test setup, with the semiconductor probe being one of the most critical

components.[4] High-performance probes are complex instruments designed to create a low-

loss, impedance-controlled transition from the macroscopic world of coaxial cables to the

microscopic features of an on-wafer device.[5] The performance of these probes hinges on the

quality of their constituent parts. Specialized manufacturers, such as Goldlink, produce the

precision components—including plungers, barrels, and insulators made from advanced

materials like palladium alloys and beryllium copper—that are essential for the construction of

state-of-the-art probe assemblies.[6] This application note provides a detailed protocol for

utilizing high-frequency semiconductor probes for on-wafer measurements, with a focus on

best practices to ensure data integrity.
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Probe Selection and Key Characteristics
Selecting the appropriate probe is the first step toward reliable measurements. The choice

depends on the device under test (DUT), the required frequency range, and the layout of the

contact pads.[5] High-frequency probes are typically a coplanar waveguide (CPW) design to

preserve signal integrity at microwave frequencies.[7]

Key Probe Performance Parameters:
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Parameter Description
Typical
Range/Value

Importance

Frequency Range

The range of

frequencies over

which the probe

provides reliable,

calibrated

performance.

DC to 330 GHz and

beyond[3][8]

Must exceed the

maximum

measurement

frequency required for

the DUT.

Characteristic

Impedance

The impedance of the

probe's transmission

line. It should match

the system

impedance.

50 Ω

Mismatches cause

signal reflections and

measurement errors.

[7]

Insertion Loss

Signal attenuation as

it passes through the

probe.

< 1 dB to 3 dB at high

frequencies[7]

Lower loss improves

the dynamic range

and reduces system

drift.[3]

Return Loss

A measure of the

signal reflections

caused by impedance

mismatches within the

probe.

> 10 dB (ideally > 15

dB)

High return loss

indicates a good

impedance match.

Pitch
The distance between

the probe tips.
50 µm to 1500 µm[7]

Must match the pad

layout of the DUT.

Configuration

The arrangement of

signal (S) and ground

(G) contacts.

GS, GSG, GSSG[5]

GSG is common for

minimizing radiation

and ensuring a clear

ground return path.

Contact Repeatability

The consistency of the

electrical contact over

multiple touchdowns.

High

Essential for

automated and

comparative

measurements.[9]
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Experimental Setup and Workflow
A typical setup for on-wafer high-frequency measurements involves a Vector Network Analyzer

(VNA), a probe station, high-frequency probes, and low-loss RF cables.[10] The VNA

generates the test signals and measures the device's response in the form of S-parameters.

The probe station provides a stable platform for the DUT and allows for precise positioning of

the probes.[9]
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Experimental Setup Measurement Workflow
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SOLT Calibration Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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